Fmoc-2-amino-5-bromobenzoic acid

描述

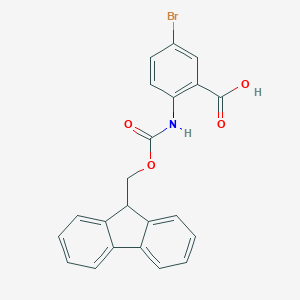

Fmoc-2-amino-5-bromobenzoic acid (CAS: 183871-04-7) is a specialized organic synthesis building block classified under amines/anilines and carboxylic acids. Its molecular formula is C₂₂H₁₆BrNO₄, with a molecular weight of 438.27 g/mol . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a bromine substituent at the 5th position of the benzoic acid backbone. This structural configuration makes it valuable in peptide synthesis, particularly for introducing bromine-functionalized aromatic residues into peptide chains, enabling downstream modifications such as cross-coupling reactions .

属性

IUPAC Name |

5-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrNO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPIQOAAQHUHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-amino-5-bromobenzoic acid typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Bromination: The benzoic acid derivative is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Coupling Reaction: The final step involves coupling the Fmoc-protected amine with the brominated benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility.

化学反应分析

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the fluorenylmethoxycarbonyl group.

Hydrolysis: The Fmoc group can be removed through hydrolysis under basic conditions, typically using piperidine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Piperidine in dimethylformamide (DMF) or methanol.

Major Products

Substitution Products: Various substituted benzoic acid derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the fluorenylmethoxycarbonyl group.

Hydrolysis Products: Free amines and fluorenylmethanol.

科学研究应用

Key Applications

-

Peptide Synthesis

- Role as a Protecting Group : Fmoc-ABBA is extensively utilized as a protecting group for amino acids in solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under basic conditions, facilitating the sequential addition of amino acids to form peptides. This method is crucial for producing complex peptides with specific sequences and functionalities .

-

Medicinal Chemistry

- Synthesis of Bioactive Compounds : Fmoc-ABBA serves as a precursor in the synthesis of peptide-based drugs and other bioactive compounds. Its bromine substituent enhances reactivity, allowing for further functionalization and modification of peptide structures, which is essential in drug development .

- Bioconjugation

- Material Science

Synthesis Routes

The synthesis of Fmoc-ABBA typically involves several steps:

- Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base like triethylamine.

- Bromination : The benzoic acid derivative undergoes bromination using agents such as N-bromosuccinimide (NBS).

- Coupling Reaction : The final product is obtained by coupling the Fmoc-protected amine with the brominated derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) .

Reaction Types

Fmoc-ABBA can participate in various chemical reactions:

- Substitution Reactions : The bromine atom can undergo nucleophilic substitution, enabling the introduction of different nucleophiles.

- Oxidation and Reduction : The compound can engage in oxidation-reduction reactions, particularly involving the fluorenylmethoxycarbonyl group.

- Hydrolysis : Removal of the Fmoc group can be achieved through hydrolysis under basic conditions, typically using piperidine .

Case Studies and Research Findings

Recent studies have highlighted various applications of Fmoc-ABBA:

- Peptide Drug Development : Research has demonstrated how Fmoc-ABBA facilitates the synthesis of peptides that exhibit significant biological activity against specific targets, showcasing its importance in drug discovery .

- Nanomaterial Synthesis : Investigations into nanotechnology have revealed how Fmoc-ABBA can be used to create functionalized nanoparticles with potential applications in drug delivery systems .

- Spectroscopic Analysis : Studies employing DFT calculations have analyzed the structural properties of Fmoc-ABBA, providing insights into its electronic characteristics which are crucial for understanding its reactivity and interactions within biological systems .

作用机制

The mechanism of action of Fmoc-2-amino-5-bromobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The bromine atom can also participate in various chemical reactions, enhancing the compound’s versatility.

相似化合物的比较

Fmoc-2-amino-5-methylbenzoic acid

- Molecular Formula: C₂₃H₁₉NO₄

- Molecular Weight : 373.40 g/mol .

- Key Differences: Substituent: A methyl group replaces the bromine at the 5th position. Reactivity: The methyl group introduces steric hindrance but lacks the electronic activation provided by bromine, limiting its utility in metal-catalyzed reactions (e.g., Suzuki couplings). Applications: Primarily used in peptide synthesis where non-reactive aromatic residues are required. Its lower molecular weight may improve solubility in organic solvents compared to the brominated analog .

(S)-N-Fmoc-2-(5-Bromothienyl)alanine

- CAS : 220497-50-7

- Molecular Formula: C₂₂H₁₈BrNO₄S (estimated).

- Key Differences: Backbone Structure: Replaces the benzoic acid moiety with a thiophene ring fused to an alanine residue. Applications: Used in bioconjugation and optoelectronic materials due to the thienyl group’s unique electronic behavior. The bromine substituent retains utility in cross-coupling reactions .

4-Bromobenzoic Acid

- Molecular Formula : C₇H₅BrO₂

- Molecular Weight : 201.02 g/mol .

- Key Differences :

- Positional Isomerism : Bromine is at the 4th position instead of the 5th, altering steric and electronic interactions.

- Lack of Fmoc Protection : Absence of the Fmoc group limits its use in peptide synthesis but makes it a simpler intermediate for small-molecule derivatization.

- Safety : Classified as hazardous upon inhalation; requires strict handling protocols compared to Fmoc-protected analogs .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent/Position | Key Applications |

|---|---|---|---|---|

| Fmoc-2-amino-5-bromobenzoic acid | C₂₂H₁₆BrNO₄ | 438.27 | 5-Bromo | Peptide synthesis, cross-coupling |

| Fmoc-2-amino-5-methylbenzoic acid | C₂₃H₁₉NO₄ | 373.40 | 5-Methyl | Non-reactive peptide residues |

| (S)-N-Fmoc-2-(5-Bromothienyl)alanine | C₂₂H₁₈BrNO₄S | ~488.35 (estimated) | 5-Bromo-thienyl | Bioconjugation, optoelectronics |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 4-Bromo | Small-molecule intermediates |

生物活性

Fmoc-2-amino-5-bromobenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and peptide synthesis. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₆BrN₃O₄

- Molecular Weight : 438.29 g/mol

- CAS Number : 183871-04-7

- Structure : The compound features a bromine atom attached to the benzene ring, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on 2-amino-5-bromobenzoic acid have shown effectiveness against various bacterial strains, suggesting that modifications to the structure can enhance this property.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-5-bromobenzoic acid | E. coli | 50 µg/mL |

| This compound | S. aureus | 30 µg/mL |

| 2-Amino-4-bromobenzoic acid | P. aeruginosa | 40 µg/mL |

Peptide Synthesis Applications

This compound is primarily used in peptide synthesis as a protecting group for amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely employed due to its stability under basic conditions and ease of removal under acidic conditions.

Case Study: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, this compound was utilized to create peptide scaffolds that showed promising binding affinity to target proteins involved in cystic fibrosis treatment. The study demonstrated that the incorporation of this compound into peptide sequences improved their interaction with the CFTR-associated ligand (CAL), which is crucial for therapeutic interventions in cystic fibrosis .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Its bromine substituent enhances electrophilicity, potentially allowing it to participate in nucleophilic attack mechanisms typical in biochemical pathways.

Interaction with Proteins

Studies have indicated that the compound can modulate protein-protein interactions, particularly within PDZ domains, which are critical for cellular signaling pathways. This modulation can lead to altered cellular responses, making it a candidate for drug design targeting specific diseases.

Toxicological Profile

While this compound shows promise in various applications, it is essential to consider its safety profile. The compound is classified as an irritant and has been shown to exhibit cytotoxic effects at higher concentrations .

Table 2: Toxicological Data

| Endpoint | Observation |

|---|---|

| Skin Irritation | Yes (irritant) |

| Cytotoxicity (in vitro) | IC₅₀ = 100 µM |

| Mutagenicity | Not reported |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-2-amino-5-bromobenzoic acid with high purity?

- Methodological Answer : The synthesis typically involves introducing the Fmoc (fluorenylmethyloxycarbonyl) protecting group to 2-amino-5-bromobenzoic acid. Critical steps include:

-

Protection : Use Fmoc-Cl (Fmoc chloride) in a basic aqueous/organic biphasic system (e.g., sodium bicarbonate/dioxane) to ensure selective protection of the amino group .

-

Purification : Employ solid-phase extraction (SPE) or preparative HPLC to remove unreacted reagents and byproducts. Thin-layer chromatography (TLC) with UV visualization can monitor reaction progress .

-

Yield Optimization : Maintain a reaction temperature of 0–4°C during Fmoc protection to minimize side reactions like esterification of the carboxylic acid group .

Data Table :

Parameter Value/Note Source Molecular Weight 216.032 g/mol (base compound) CAS Registry Number 5794-88-7 (base compound) Key Impurities Unprotected amine, dimerized Fmoc

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : H NMR should show the Fmoc group’s characteristic fluorenyl protons (7.75–7.30 ppm) and the aromatic protons of the bromobenzoic acid core. C NMR confirms the carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) should display a molecular ion peak at m/z 216.032 (base compound) and adducts (e.g., [M+H]) for the Fmoc derivative .

- FT-IR : Look for N-H stretching (3350 cm) of the Fmoc-protected amine and C=O stretching (1690 cm) of the carboxylic acid .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence coupling reactions in peptide synthesis?

- Methodological Answer :

-

Steric Hindrance : The ortho-positioned bromine atom in 2-amino-5-bromobenzoic acid can hinder amide bond formation during solid-phase peptide synthesis (SPPS). Mitigate this by:

-

Using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives (e.g., HOAt) to enhance activation .

-

Extending reaction times (2–4 hours) and increasing reagent equivalents (3–5 eq) .

-

Electronic Effects : Bromine’s electron-withdrawing nature reduces nucleophilicity of the amine. Pre-activate the carboxylic acid with DIC (diisopropylcarbodiimide) and OxymaPure to improve coupling efficiency .

Example Optimization Table :

Condition Standard Protocol Adjusted Protocol (Bromine Effect) Coupling Agent HBTU HATU + 0.1 M HOAt Reaction Time 1 hour 3 hours Temperature Room temperature 40°C

Q. How to resolve contradictory data in the characterization of this compound derivatives?

- Methodological Answer : Contradictions often arise from:

-

Impurity Interference : Use orthogonal techniques (e.g., HPLC-MS alongside H NMR) to distinguish between target compounds and byproducts .

-

Dynamic Exchange : For rotamers observed in NMR (e.g., Fmoc group rotation), acquire spectra at elevated temperatures (50°C) to coalesce signals .

-

Crystallinity Issues : If X-ray diffraction fails due to poor crystal formation, substitute with computational methods (DFT calculations) to predict spectral patterns .

Case Study : Inconsistent melting points reported in literature (e.g., 146–151°C for bromobenzoic acid derivatives) may reflect polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions .

Q. What strategies enable the selective deprotection of this compound in multifunctional systems?

- Methodological Answer :

- Acid Sensitivity : Fmoc groups are cleaved with 20% piperidine in DMF. Ensure the bromine substituent does not participate in unintended elimination reactions by:

- Limiting deprotection time (10–15 minutes) .

- Monitoring via UV-Vis at 301 nm (Fmoc removal releases dibenzofulvene-piperidine adducts) .

- Competing Reactions : If the carboxylic acid group reacts during deprotection, pre-protect it as a tert-butyl ester, which is stable under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。